molecular formula C8H6Cl2O2 B13218397 4-Chloro-3-methylphenyl chloroformate

4-Chloro-3-methylphenyl chloroformate

Cat. No.: B13218397
M. Wt: 205.03 g/mol
InChI Key: RHHAUXUJHJETIB-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl chloroformate is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of phenyl chloroformate, where the phenyl group is substituted with a chlorine atom at the 4th position and a methyl group at the 3rd position. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

4-Chloro-3-methylphenyl chloroformate can be synthesized through several methods. One common method involves the reaction of 4-chloro-3-methylphenol with phosgene in the presence of a base such as pyridine. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction. The general reaction scheme is as follows:

4-Chloro-3-methylphenol+Phosgene4-Chloro-3-methylphenyl chloroformate+HCl\text{4-Chloro-3-methylphenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 4-Chloro-3-methylphenol+Phosgene→4-Chloro-3-methylphenyl chloroformate+HCl

In industrial production, the process is scaled up, and the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

4-Chloro-3-methylphenyl chloroformate undergoes various chemical reactions, including:

  • Nucleophilic Substitution: : It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively. For example:

    4-Chloro-3-methylphenyl chloroformate+AmineCarbamate+HCl\text{this compound} + \text{Amine} \rightarrow \text{Carbamate} + \text{HCl} 4-Chloro-3-methylphenyl chloroformate+Amine→Carbamate+HCl

    4-Chloro-3-methylphenyl chloroformate+AlcoholCarbonate+HCl\text{this compound} + \text{Alcohol} \rightarrow \text{Carbonate} + \text{HCl} 4-Chloro-3-methylphenyl chloroformate+Alcohol→Carbonate+HCl

  • Hydrolysis: : In the presence of water, it hydrolyzes to form 4-chloro-3-methylphenol and carbon dioxide:

    4-Chloro-3-methylphenyl chloroformate+H2O4-Chloro-3-methylphenol+CO2+HCl\text{this compound} + \text{H}_2\text{O} \rightarrow \text{4-Chloro-3-methylphenol} + \text{CO}_2 + \text{HCl} 4-Chloro-3-methylphenyl chloroformate+H2​O→4-Chloro-3-methylphenol+CO2​+HCl

  • Oxidation and Reduction: : It can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common compared to nucleophilic substitution.

Scientific Research Applications

4-Chloro-3-methylphenyl chloroformate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. When it reacts with nucleophiles such as amines or alcohols, the nucleophile attacks the carbonyl carbon, leading to the formation of carbamates or carbonates and the release of hydrochloric acid (HCl). This reactivity is utilized in various synthetic and analytical applications.

Comparison with Similar Compounds

4-Chloro-3-methylphenyl chloroformate can be compared with other chloroformates and phenyl chloroformate derivatives:

  • Methyl Chloroformate: : A simpler chloroformate with a methyl group instead of the phenyl group. It is used in similar reactions but has different reactivity and applications.

  • Phenyl Chloroformate: : The parent compound without the chlorine and methyl substitutions. It has similar reactivity but different physical and chemical properties.

  • 4-Chloro-3-methylphenol: : The precursor to this compound, used in its synthesis. It has different applications and reactivity compared to the chloroformate derivative.

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

(4-chloro-3-methylphenyl) carbonochloridate

InChI

InChI=1S/C8H6Cl2O2/c1-5-4-6(12-8(10)11)2-3-7(5)9/h2-4H,1H3

InChI Key

RHHAUXUJHJETIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)Cl)Cl

Origin of Product

United States

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